![molecular formula C11H9IN2O2 B251510 N-(5-iodo-6-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B251510.png)
N-(5-iodo-6-methylpyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodo-6-methylpyridin-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is commonly referred to as IMFA and is a member of the pyridine-based furan carboxamide family. IMFA has been shown to have promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of IMFA is still under investigation. However, research has shown that IMFA inhibits the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. IMFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
IMFA has been shown to have various biochemical and physiological effects. Research has shown that IMFA can reduce inflammation by decreasing the levels of pro-inflammatory cytokines and chemokines. Additionally, IMFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IMFA has also been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMFA in lab experiments is its unique structure, which allows for the study of its potential therapeutic applications. Additionally, IMFA has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using IMFA in lab experiments is its high cost, which can limit its availability for researchers.
Zukünftige Richtungen
There are several future directions for the study of IMFA. One potential direction is the development of IMFA-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of IMFA and its potential therapeutic applications. Another potential direction is the development of IMFA-based drugs for the treatment of viral infections such as hepatitis C. Overall, the study of IMFA has the potential to lead to the development of new and innovative therapies for various diseases.
Synthesemethoden
The synthesis of IMFA involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing IMFA is through the reaction of 2-acetyl-5-iodo-6-methylpyridine with furan-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
IMFA has been extensively studied for its potential therapeutic applications. Research has shown that IMFA has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, IMFA has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer. IMFA has also been studied for its anti-viral properties, particularly against the hepatitis C virus.
Eigenschaften
Molekularformel |
C11H9IN2O2 |
---|---|
Molekulargewicht |
328.11 g/mol |
IUPAC-Name |
N-(5-iodo-6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
InChI-Schlüssel |
PIYIMGSSMRXUCK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)I |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.